molecular formula C34H36N2O2S3 B11545752 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}

2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}

Cat. No. B11545752
M. Wt: 600.9 g/mol
InChI Key: XINGHIWGBOUELD-UHFFFAOYSA-N
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Description

2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzene Derivatives: The initial step involves the preparation of benzene derivatives through various substitution reactions.

    Sulfur Incorporation: Sulfur atoms are introduced into the benzene rings through reactions with sulfur-containing reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through reactions with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.

Scientific Research Applications

2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Cellular Receptors: Modulating the activity of receptors on the cell surface.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Sulfanediylbis(methylene)]dioxirane
  • 2,2’-[oxybis(benzene-1,4-diylsulfanediyl)]diethanol

Uniqueness

2,2’-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide} is unique due to its specific structural features, including the presence of multiple benzene rings and sulfur atoms, which contribute to its distinct chemical and biological properties.

properties

Molecular Formula

C34H36N2O2S3

Molecular Weight

600.9 g/mol

IUPAC Name

2-[4-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C34H36N2O2S3/c1-23(2)25-5-9-27(10-6-25)35-33(37)21-39-29-13-17-31(18-14-29)41-32-19-15-30(16-20-32)40-22-34(38)36-28-11-7-26(8-12-28)24(3)4/h5-20,23-24H,21-22H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

XINGHIWGBOUELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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